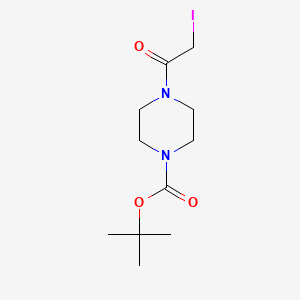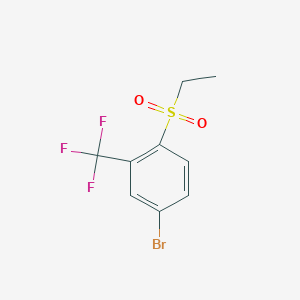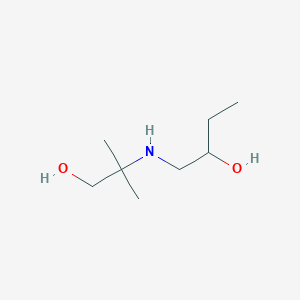
2-isocyanatoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isocyanatoacetic acid is an organic compound characterized by the presence of both carboxymethyl and isocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: 2-isocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl₂), resulting in the formation of the isocyanate group. Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Industrial Production Methods: The industrial production of isocyanates, including carboxymethylisocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea .
化学反応の分析
Types of Reactions: 2-isocyanatoacetic acid undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines for hydrolysis.
Alcohols: Catalyzed by tertiary amines or metal salts for alcoholysis.
Major Products:
Carbamic Acid: From hydrolysis, which further decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
科学的研究の応用
2-isocyanatoacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of carboxymethylisocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .
類似化合物との比較
- Methyl Isocyanate
- Phenyl Isocyanate
- Toluene Diisocyanate
- Hexamethylene Diisocyanate
特性
CAS番号 |
65461-92-9 |
|---|---|
分子式 |
C3H3NO3 |
分子量 |
101.06 g/mol |
IUPAC名 |
2-isocyanatoacetic acid |
InChI |
InChI=1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7) |
InChIキー |
YSTZOIZIUXECPH-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,7,8,9-tetrahydro-5H-1,4,10a-triaza-cyclohepta[f]inden-10-ol](/img/structure/B8427034.png)



![2-chloro-6,8-dihydroxy-7-propyl-9H-pyrrolo [2,1-b][1,3]benzoxazin-9-one](/img/structure/B8427053.png)



